molecular formula C11H9ClN2O3 B601132 4-Chloro-7-methoxyquinazolin-6-yl acetate CAS No. 230955-75-6

4-Chloro-7-methoxyquinazolin-6-yl acetate

Cat. No. B601132
Key on ui cas rn: 230955-75-6
M. Wt: 252.66
InChI Key:
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Patent
US09181277B2

Procedure details

A suspension of 4-chloro-7-methoxyquinazolin-6-yl acetate (4.31 g), 3-ethynylaniline (3.00 g) and isopropanol (65 mL) was stirred at 83° C. overnight. The reaction mixture was cooled to room temperature and filtered, the residue was washed with 100 mL of isopropanol and dried to afford the desired compound as a solid (4.89 g, 85.90%)
Quantity
4.31 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Yield
85.9%

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][C:14]=1[O:15][CH3:16])[N:11]=[CH:10][N:9]=[C:8]2Cl)(=[O:3])[CH3:2].[C:18]([C:20]1[CH:21]=[C:22]([CH:24]=[CH:25][CH:26]=1)[NH2:23])#[CH:19]>C(O)(C)C>[C:1]([O:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][C:14]=1[O:15][CH3:16])[N:11]=[CH:10][N:9]=[C:8]2[NH:23][C:22]1[CH:24]=[CH:25][CH:26]=[C:20]([C:18]#[CH:19])[CH:21]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
4.31 g
Type
reactant
Smiles
C(C)(=O)OC=1C=C2C(=NC=NC2=CC1OC)Cl
Name
Quantity
3 g
Type
reactant
Smiles
C(#C)C=1C=C(N)C=CC1
Name
Quantity
65 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
83 °C
Stirring
Type
CUSTOM
Details
was stirred at 83° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the residue was washed with 100 mL of isopropanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)OC=1C=C2C(=NC=NC2=CC1OC)NC1=CC(=CC=C1)C#C
Measurements
Type Value Analysis
AMOUNT: MASS 4.89 g
YIELD: PERCENTYIELD 85.9%
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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